molecular formula C8H12O2 B14480164 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane CAS No. 65894-14-6

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane

Cat. No.: B14480164
CAS No.: 65894-14-6
M. Wt: 140.18 g/mol
InChI Key: UHZNOIYFQXPWMD-UHFFFAOYSA-N
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Description

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a methyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,4-dioxane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc oxide nanoparticles can be employed to enhance the reaction efficiency and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced dioxane compounds.

    Substitution: The propargyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Propargyl bromide with potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized dioxane derivatives.

    Reduction: Reduced dioxane compounds.

    Substitution: Substituted dioxane derivatives with various functional groups.

Scientific Research Applications

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,4-dioxane: Lacks the propargyl group, resulting in different chemical reactivity and applications.

    2-Prop-2-yn-1-yl-1,4-dioxane: Similar structure but without the methyl group, affecting its physical and chemical properties.

Uniqueness

2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is unique due to the presence of both a methyl group and a propargyl group on the dioxane ring.

Properties

CAS No.

65894-14-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-2-prop-2-ynyl-1,4-dioxane

InChI

InChI=1S/C8H12O2/c1-3-4-8(2)7-9-5-6-10-8/h1H,4-7H2,2H3

InChI Key

UHZNOIYFQXPWMD-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCO1)CC#C

Origin of Product

United States

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